molecular formula C23H23N5O4S B2480231 N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358234-82-8

N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2480231
CAS RN: 1358234-82-8
M. Wt: 465.53
InChI Key: WSJBOJJPMHUSJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. An efficient synthesis approach for related compounds involves one-pot, three-component synthesis, utilizing catalysts such as CaCl2 in refluxing ethanol, followed by subsequent reactions to introduce additional functional groups or to cyclize the molecule into desired heterocyclic structures (El‐Emary, Mohamed, & Abdel-Mohsen, 2021).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction for solid compounds. These techniques help in establishing the precise structure of synthesized compounds and confirming the presence of intended functional groups and molecular frameworks (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

The chemical reactivity of a compound is largely determined by its functional groups. For compounds with acetamide and thioacetamide groups, reactions may include nucleophilic substitutions, additions, or cyclization processes to form heterocyclic structures. The exact reactions would depend on the reagents, conditions, and the presence of catalytic species (Farghaly & Gomha, 2011).

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives has indicated significant antinociceptive and anti-inflammatory activities, showcasing the therapeutic potential of heterocyclic compounds with similar structural motifs. These studies involve the synthesis of compounds followed by evaluation using models like the tail-flick technique and carrageenan-induced paw edema test to determine their efficacy and safety profiles (Selvam et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

The versatility of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives in synthesizing a wide range of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, has been explored. These synthetic pathways involve reactions with halo compounds and cyclization under acidic and basic conditions, highlighting the chemical flexibility and potential for creating novel materials with tailored properties (El-Essawy & Rady, 2011).

Antimicrobial and Antitumor Activities

Further research has been conducted on the antimicrobial and antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, where some compounds have shown promising activities against specific cancer cell lines and microbial strains. This indicates the potential of these compounds in developing new therapeutic agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes. These studies also extend to evaluating the antioxidant activity of these compounds, which could have implications for designing drugs with protective effects against oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-28-21-20(14(2)26-28)25-23(27(22(21)31)12-18-9-6-10-32-18)33-13-19(30)24-17-8-5-7-16(11-17)15(3)29/h5-11H,4,12-13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBOJJPMHUSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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